N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-15(11-5-6-12-13(10-11)19-22-18-12)17-16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOUEFSGMPYQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene and cyclopentyl groups are then introduced via substitution reactions. Common reagents used in these steps include halogenated thiophenes, cyclopentyl halides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[c][1,2,5]thiadiazole moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated reagents and catalysts like palladium or copper complexes facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzo[c][1,2,5]thiadiazole moiety can produce partially or fully reduced derivatives.
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Organic Electronics: It can be used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or photophysical characteristics.
Mechanism of Action
The mechanism by which N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its application. In organic electronics, its electron-donating and accepting properties facilitate charge transport. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Organic Photovoltaics (OPVs)
Benzo[c][1,2,5]thiadiazole derivatives are widely used in OPVs due to their electron-withdrawing nature. Key analogues include:
- Key Differences: The target compound’s carboxamide group replaces the carbonitrile in DTCTB/DTCPB, which may enhance solubility in polar solvents but reduce electron affinity.
Oxadiazole vs. Thiadiazole Derivatives
Replacing sulfur in benzo[c][1,2,5]thiadiazole with oxygen yields oxadiazole analogues (e.g., DTCPBO, DTCTBO):
- DTCTBO : Exhibits a higher bandgap (~2.3 eV) than DTCTB (~1.8 eV) due to reduced electron deficiency in oxadiazole, limiting its utility in low-bandgap OPVs .
- Target Compound : The thiadiazole core ensures stronger electron-withdrawing capability, favoring charge separation in solar cells .
Carboxamide-Containing Analogues in Medicinal Chemistry
Compounds like 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide () share structural motifs:
- Common Features : Carboxamide linkages, thiophene/benzodioxole substituents.
- Divergence : The target compound’s benzo[c]thiadiazole core is more electron-deficient than benzodioxole, favoring electronic applications over enzyme inhibition .
Biological Activity
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer and metabolic disorders. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
The compound features a benzo[c][1,2,5]thiadiazole core with a cyclopentyl substituent and a thiophene moiety . These structural elements are significant as they influence the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in cancer biology. Specifically, the Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) has emerged as a notable target due to its role in oncogenic signaling pathways.
Key Findings
- Inhibition of SHP2 :
- Antitumor Activity :
-
Pharmacological Properties :
- The sulfonamide functional group present in some thiadiazole derivatives is known for its diverse pharmacological profiles, including antibacterial and anti-inflammatory activities. This could extend to this compound.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in signaling pathways:
- Protein Tyrosine Phosphatase Inhibition : By inhibiting PTPs like SHP2, the compound may disrupt oncogenic signaling cascades that promote tumor growth and metastasis.
- Cell Cycle Regulation : Compounds in this class may affect cell cycle progression by modulating key regulatory proteins involved in cell division.
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives:
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with cyclocondensation to form the thiadiazole core, followed by functionalization of the cyclopentyl-thiophene moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide coupling .
- Catalysts : Use of coupling agents like HATU or DCC for carboxamide bond formation to improve yield .
- Temperature control : Maintain 0–5°C during thiophene-cyclopentyl intermediate formation to avoid side reactions .
- Purity validation : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and HPLC analysis (>95% purity) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Identify thiophene protons (δ 6.8–7.2 ppm), cyclopentyl CH₂ groups (δ 1.5–2.5 ppm), and amide NH (δ 8.2–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.42 for C₁₅H₁₃N₅O₃S₂) .
- X-ray crystallography : Resolve 3D conformation and validate stereochemistry of the cyclopentyl group .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Include positive controls like doxorubicin .
- Enzyme inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) to evaluate binding affinity (Kᵢ) .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound stability. Strategies include:
- Standardized protocols : Use uniform cell lines (e.g., ATCC-certified), serum-free media, and controlled pH (7.4) .
- Stability profiling : Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO₂) over 24–72 hours .
- Dose-response validation : Repeat assays with freshly prepared stock solutions to rule out solvent-induced artifacts .
Q. What computational approaches aid in target identification for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding to targets like EGFR or tubulin. Prioritize pockets with ΔG < −8 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with Thr790 in EGFR) .
- Pharmacophore modeling : Identify essential features (e.g., thiadiazole ring, carboxamide group) using Schrödinger’s Phase .
Q. How to design experiments to probe the compound’s mechanism of action?
- Methodological Answer :
- Transcriptomics : RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX or BCL-2) .
- Western blotting : Quantify protein levels of signaling markers (e.g., phosphorylated ERK or AKT) .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to visualize apoptosis/necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
